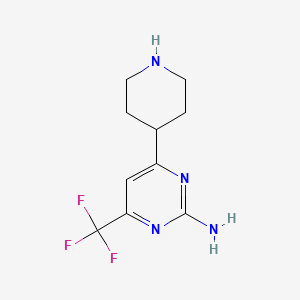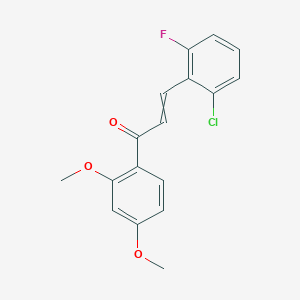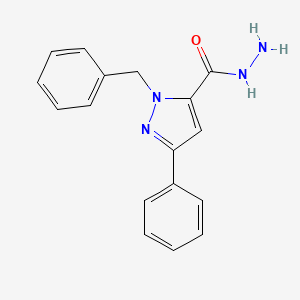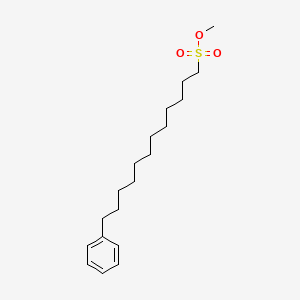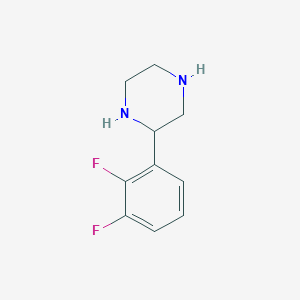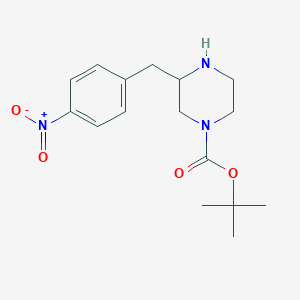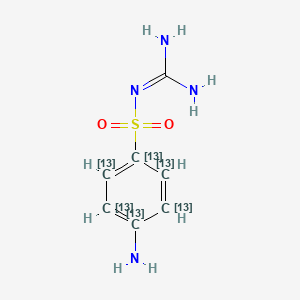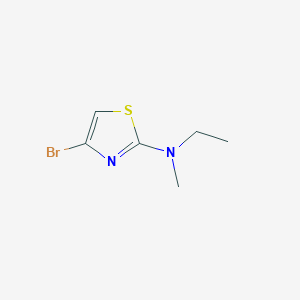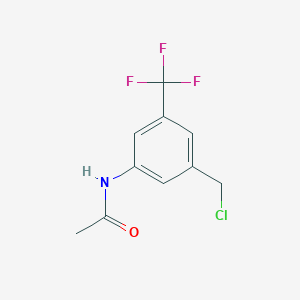![molecular formula C20H23NO7 B14865939 [(1R)-5,6,7-trimethyl-4-methylidene-3,8,15-trioxo-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadeca-11(17),12-dien-7-yl] acetate](/img/structure/B14865939.png)
[(1R)-5,6,7-trimethyl-4-methylidene-3,8,15-trioxo-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadeca-11(17),12-dien-7-yl] acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pterophorine is a compound with significant interest in the scientific community due to its potent anticancer activity. It is an analog of nintedanib, a kinase inhibitor used in cancer treatment. Pterophorine has shown efficacy against various types of tumors, including lung and breast cancer .
準備方法
Synthetic Routes and Reaction Conditions
Pterophorine can be synthesized through a series of organic reactions. The preparation involves the use of specific reagents and conditions to achieve the desired molecular structure. One method involves dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO) to create a mother liquor with a concentration of 40 mg/mL .
Industrial Production Methods
化学反応の分析
Types of Reactions
Pterophorine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The conditions for these reactions vary depending on the desired outcome, such as temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols.
科学的研究の応用
Pterophorine has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in various chemical analyses.
Biology: Pterophorine is studied for its effects on cellular processes and pathways.
Medicine: Its potent anticancer activity makes it a candidate for cancer treatment research.
Industry: Pterophorine is used in the development of new pharmaceuticals and therapeutic agents
作用機序
Pterophorine exerts its effects by inhibiting specific kinases involved in cancer cell proliferation. It induces apoptosis, or programmed cell death, in cancer cells by targeting molecular pathways essential for their survival. The exact molecular targets and pathways are still under investigation, but its similarity to nintedanib suggests it may inhibit receptors like fibroblast growth factor receptor (FGFR), platelet-derived growth factor receptor (PDGFR), and vascular endothelial growth factor receptor (VEGFR) .
類似化合物との比較
Pterophorine is similar to other kinase inhibitors like nintedanib. it has unique properties that make it particularly effective against certain types of cancer. Similar compounds include:
Nintedanib: Used in the treatment of idiopathic pulmonary fibrosis and certain cancers.
Sorafenib: Another kinase inhibitor used in cancer treatment.
Sunitinib: Used to treat renal cell carcinoma and gastrointestinal stromal tumors
Pterophorine’s unique structure and potent anticancer activity distinguish it from these similar compounds, making it a valuable subject of ongoing research.
特性
分子式 |
C20H23NO7 |
|---|---|
分子量 |
389.4 g/mol |
IUPAC名 |
[(1R)-5,6,7-trimethyl-4-methylidene-3,8,15-trioxo-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadeca-11(17),12-dien-7-yl] acetate |
InChI |
InChI=1S/C20H23NO7/c1-10-11(2)18(24)27-15-8-16(23)21-7-6-14(17(15)21)9-26-19(25)20(5,12(10)3)28-13(4)22/h6-7,10,12,15H,2,8-9H2,1,3-5H3/t10?,12?,15-,20?/m1/s1 |
InChIキー |
HKLADSWGNVREOU-INKKCGMNSA-N |
異性体SMILES |
CC1C(C(C(=O)OCC2=C3[C@@H](CC(=O)N3C=C2)OC(=O)C1=C)(C)OC(=O)C)C |
正規SMILES |
CC1C(C(C(=O)OCC2=C3C(CC(=O)N3C=C2)OC(=O)C1=C)(C)OC(=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


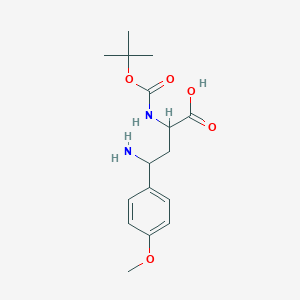
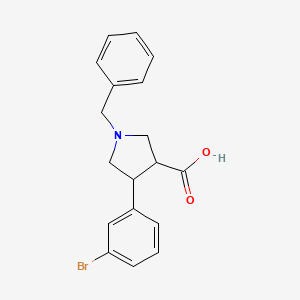
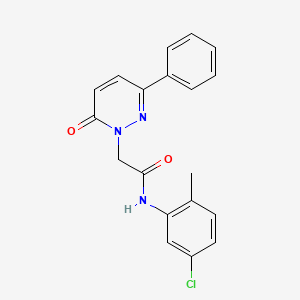
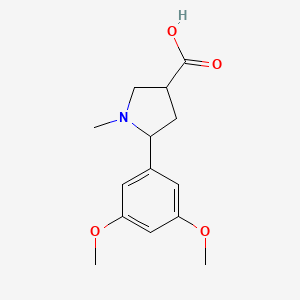
![(1S,2R,3S,5R,6R,7R,8S,9S,12S)-2,8-dihydroxy-12-(2-hydroxypropan-2-yl)-7-methylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one](/img/structure/B14865874.png)
